4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound is used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which involves palladium-catalyzed borylation of aryl bromides. This method proves effective for aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).
It's used in creating boric acid ester intermediates with benzene rings. These intermediates are obtained through a three-step substitution reaction and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT studies (Huang et al., 2021).
Another application is in the synthesis of molecules like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile. These compounds undergo structural characterization and vibrational properties studies through spectroscopy and crystallography (Wu et al., 2021).
Advanced Material and Pharmaceutical Applications
Its derivatives are utilized in the synthesis of luminescent conjugated polymers, which have applications in materials science. These polymers display brilliant red colors and are soluble in common organic solvents (Zhu et al., 2007).
In pharmaceutical research, it is used in prochelators like BSIH, which are converted to active chelators upon reaction with hydrogen peroxide. This mechanism is explored for conditional targeting of iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Additionally, it finds use in the development of reactive oxygen species-responsive protein modification techniques for targeted cancer therapy. It's involved in creating pro-proteins that are activated in tumor cells by intracellular reactive oxygen species (Wang et al., 2014).
Bioanalytical and Sensor Applications
Boronate esters derived from this compound are used in fluorescence probes for hydrogen peroxide detection, showcasing the importance of electron-withdrawing or electron-donating groups in such systems (Lampard et al., 2018).
It's also instrumental in the design of near-infrared fluorescent probes for detecting substances like benzoyl peroxide in real samples and live imaging in cells and zebrafish (Tian et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36B2O7/c1-24(2)25(3,4)34-28(33-24)21-13-9-19(10-14-21)17-31-23(30)32-18-20-11-15-22(16-12-20)29-35-26(5,6)27(7,8)36-29/h9-16H,17-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOVBIXBKDBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)OCC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36B2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide an example of how 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl carbonate has been utilized for targeted protein therapy?
A: Researchers have successfully used NBC to modify Ribonuclease A (RNase A), an enzyme with potential anti-tumor activity. [] The resulting RNase A-NBC conjugate was inactive until exposed to H2O2, which cleaved the NBC and restored RNase A's enzymatic activity. [] This activation specifically within tumor cells, characterized by higher ROS levels, led to targeted cytotoxicity. []
Q2: What are the advantages of using this compound in conjunction with nanocarriers for protein delivery?
A: Combining NBC-modified proteins with specialized nanocarriers enhances targeted delivery and controlled activation. [, ] For instance, NBC-modified cytochrome c, when loaded onto a yolk-shell nanoparticle alongside doxorubicin, remained inactive during circulation. [] Once these nanoparticles reached the tumor microenvironment with elevated ROS, the NBC was cleaved, activating cytochrome c and triggering the release of doxorubicin. [] This strategy combines protein therapy with chemotherapy for a synergistic anti-tumor effect. []
Q3: How can light be used to further control the activation of proteins modified with this compound?
A: Researchers have incorporated photosensitizers into nanocarriers carrying NBC-modified proteins. [] Upon light irradiation at a specific wavelength, the photosensitizer generates ROS, specifically H2O2, in the tumor microenvironment. [] This localized H2O2 production then activates the NBC-modified protein, leading to a highly controlled therapeutic effect. [] This approach adds a layer of spatiotemporal control to protein activation, minimizing off-target effects. []
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